molecular formula C8H7NO2 B1629905 5-Ethenylpyridine-2-carboxylic acid CAS No. 45946-64-3

5-Ethenylpyridine-2-carboxylic acid

Cat. No. B1629905
CAS RN: 45946-64-3
M. Wt: 149.15 g/mol
InChI Key: ADRIIDWWYDDLIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .


Molecular Structure Analysis

The molecular structure of 5-Ethenylpyridine-2-carboxylic acid is represented by the molecular formula C8H7NO2 . The exact mass is 149.04800 .


Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .

Scientific Research Applications

Organic Synthesis

5-Ethenylpyridine-2-carboxylic acid: is a versatile building block in organic synthesis. Its carboxylic acid group can undergo various reactions such as substitution, elimination, and coupling, making it a valuable compound for constructing complex organic molecules. This compound can be used to synthesize small molecules and macromolecules that are pivotal in the development of pharmaceuticals and agrochemicals .

Nanotechnology

In nanotechnology, 5-vinylpicolinic acid can be employed to modify the surface of nanoparticles. The carboxylic acid group interacts with the surface of metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene, promoting dispersion and incorporation into larger nanocomposites. These modified nanoparticles can be used in a range of applications from electronics to drug delivery systems .

Polymer Chemistry

The vinyl group in 5-vinylpicolinic acid makes it an excellent monomer for polymerization reactions. It can be copolymerized with other monomers to create synthetic polymers with specific properties, such as increased strength or chemical resistance. These polymers have potential applications in various industries, including automotive, aerospace, and consumer goods .

Catalysis

5-Ethenylpyridine-2-carboxylic acid: can act as a ligand for metal catalysts. The pyridine ring can coordinate to transition metals, forming complexes that are useful in catalytic processes such as hydrogenation, oxidation, and cross-coupling reactions. These catalysts are crucial for producing fine chemicals and pharmaceuticals in a more sustainable and efficient manner .

Medicinal Chemistry

The structural motif of 5-vinylpicolinic acid is found in various bioactive compounds. It can serve as a precursor for the synthesis of molecules with pharmacological properties, such as enzyme inhibitors or receptor modulators. This makes it an important compound for drug discovery and development, particularly in the search for new treatments for diseases .

Green Chemistry

5-vinylpicolinic acid: can contribute to the principles of green chemistry. Its ability to form esters under mild conditions without the need for harsh reagents aligns with the goal of reducing the environmental impact of chemical processes. The development of new synthetic methods using this compound can lead to more eco-friendly production of chemicals .

properties

IUPAC Name

5-ethenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h2-5H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRIIDWWYDDLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630126
Record name 5-Ethenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

45946-64-3
Record name 5-Ethenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by following general procedure 2. To a solution of 5-bromo pyridine-2-carboxylic acid (5 g, 24.75 mmol) in 50 mL of 1,4-dioxan, dichlorobis(triphenylphosphine)palladium(II) (2.08 g, 2.96 mmol) was added at RT and stirred at RT for 5 min. Tributylvinyltin (11.7 g, 36.9 mmol) was added slowly at RT and stirred at 100° C. for 3 h. The reaction mixture was monitored by TLC and LCMS. After completion of the starting material, evaporated the solvent below 40° C. and purified by column chromatography using ethyl acetate to afford the 5-vinylpyridine-2-carboxylic acid (3.5 g, 94.5%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
catalyst
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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